1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine ring and a substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially reduced derivatives.
Substitution: The chlorine atom in the oxolane ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce dechlorinated compounds, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 1-[(2R,3S,4R,5R)-3,4-difluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Uniqueness
1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to the presence of the chloro group in the oxolane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C29H27ClN2O4 |
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Molecular Weight |
503.0 g/mol |
IUPAC Name |
1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H27ClN2O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,33,34)/t24?,25?,26-/m1/s1 |
InChI Key |
UPBVZHGDVFKZMX-NRUKRLKBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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